molecular formula C39H71N8O17P3S B6596254 S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane CAS No. 799812-89-8

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane

Cat. No.: B6596254
CAS No.: 799812-89-8
M. Wt: 1049.0 g/mol
InChI Key: ILHFNSKDIOYFAP-NMGRLVKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly specialized adenosine derivative featuring a multi-component structure:

  • Adenosine core: The (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl moiety forms the nucleoside backbone, critical for interactions with nucleotide-binding enzymes .
  • Phosphorylated chain: A bis-phosphoryloxy group linked to a 3,3-dimethylbutanoyl residue enhances hydrophilicity and mimics natural coenzyme A (CoA) derivatives .
  • Thioate ester: The (Z)-octadec-9-enethioate group introduces a long unsaturated alkyl chain, likely influencing lipid solubility and membrane permeability .

Its structure suggests roles in acyl transfer or lipid metabolism, analogous to CoA derivatives, but with tailored modifications for specific biochemical pathways.

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b12-11-;/t28-,32-,33-,34+,38-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHFNSKDIOYFAP-NMGRLVKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71N8O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane is a complex chemical compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number104732-21-0
Molecular FormulaC31H45ClN7O18P3S
Molecular Weight964.164 g/mol
Density1.76 g/cm³
Boiling PointNot Available
Melting PointNot Available

These properties suggest a complex structure that may influence its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
  • Receptor Modulation : It acts as a selective estrogen receptor degrader (SERD), which can play a crucial role in the treatment of estrogen receptor-positive breast cancer by promoting the degradation of these receptors .
  • Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity by targeting viral proteases essential for viral replication .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antiviral Efficacy : Computational docking studies have suggested strong binding affinities of the compound to viral proteases, which could inhibit SARS-CoV-2 replication .

Toxicological Profile

Toxicity assessments indicate that while the compound shows promising therapeutic effects, it also presents potential cytotoxicity at higher concentrations. The probability of adverse effects on human health is being evaluated through predictive models .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Antiviral Agents : The aminopurine component may exhibit antiviral properties, particularly against RNA viruses due to its structural similarity to nucleobases.
  • Phosphorylation Studies : The presence of phosphate groups allows for exploration in phosphorylation pathways, which are critical in cellular signaling.

Biochemistry

In biochemical research, this compound can serve as a valuable tool:

  • Bioorthogonal Chemistry : The azide functionality enables selective labeling of biomolecules in living systems through click chemistry reactions, facilitating the study of cellular processes.
  • Enzyme Inhibition Studies : The compound can be used to investigate enzyme activity related to phosphorylation and nucleic acid metabolism.

Materials Science

The unique properties of this compound lend themselves to various applications in materials science:

  • Nanomaterials : It can be utilized in the synthesis of nanoparticles for targeted drug delivery systems due to its amphiphilic nature.
  • Polymer Chemistry : The compound may be incorporated into polymer matrices to enhance biocompatibility and functionality for biomedical applications.

Case Study 1: Antiviral Activity

Research has indicated that compounds similar to the aminopurine derivatives exhibit antiviral activity against several viruses. For instance, studies on modified purines have shown promise as inhibitors of viral replication pathways, suggesting that our target compound may also possess similar properties.

Case Study 2: Bioorthogonal Labeling

A study published in Nature Communications demonstrated the effectiveness of azide-containing compounds in bioorthogonal labeling techniques. The ability of the target compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) could facilitate the visualization of cellular processes in real-time.

Case Study 3: Drug Delivery Systems

In a recent investigation into drug delivery mechanisms, researchers utilized amphiphilic compounds to encapsulate therapeutic agents within nanoparticles. The structural characteristics of our compound suggest it could enhance the stability and efficacy of such systems.

Comparison with Similar Compounds

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane

  • Key Difference : Shorter alkyl chain (C17 vs. C18) and double bond position (10 vs. 9) .
  • Impact : Reduced hydrophobicity may decrease membrane affinity but improve aqueous solubility.

2-((3-Aminopropyl)thio)adenosine 5'-diphosphate

  • Key Difference: Replaces the thioate ester with a 3-aminopropylsulfanyl group and lacks the dimethylbutanoyl-phosphoryl chain .
  • Impact : Enhanced electrostatic interactions with cationic enzyme pockets but diminished lipid solubility .

Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate

  • Key Difference: Ethoxy and dichloro substitutions on the purine core, with a phenoxy-phosphoryl group .
  • Impact : Increased steric hindrance and electronic effects may alter substrate specificity in kinase or phosphatase interactions .

Functional Comparisons

Property Target Compound Heptadec-10-enethioate Analogue 3-Aminopropylthio-ADP
Alkyl Chain Length C18 (Z-octadec-9-enethioate) C17 (Z-heptadec-10-enethioate) N/A (3-aminopropylsulfanyl)
Phosphorylation Bis-phosphoryloxy chain Bis-phosphoryloxy chain Monophosphate
Solubility Moderate (balanced by phosphoryl and alkyl groups) Higher aqueous solubility High aqueous solubility
Enzymatic Affinity Likely binds CoA-dependent acyltransferases Similar, but weaker lipid interactions Prefers amino group-recognizing enzymes
Metabolic Stability Stable due to saturated phosphoryl linkages Comparable Prone to oxidative degradation

Biochemical and Pharmacological Insights

Coenzyme A Mimicry

In contrast, the propionyloxy variant () shows reduced stability due to ester hydrolysis susceptibility .

Thioate vs. Sulfanyl Modifications

The (Z)-octadec-9-enethioate group enhances lipid bilayer penetration compared to the 3-aminopropylsulfanyl group in , which prioritizes polar interactions . This difference may dictate their respective applications in lipid-soluble vs. water-soluble therapeutic contexts.

Spectroscopic Characterization

E) and 13C-NMR for mapping phosphoryl linkages .

Preparation Methods

Preparation of (Z)-Octadec-9-Enoic Acid

(Z)-Octadec-9-enoic acid (oleic acid) is commercially available but can be purified via recrystallization or column chromatography to achieve >99% geometric purity. For thioester synthesis, the carboxylic acid is activated as an acyl chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 h. The reaction is monitored via TLC (hexane:ethyl acetate, 9:1), and excess reagents are removed under reduced pressure.

Thioester Formation

The activated acyl chloride is reacted with 2-aminoethanethiol (1.5 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction proceeds in dry tetrahydrofuran (THF) at room temperature for 12 h, yielding the thioester intermediate. Crude products are purified via flash chromatography (silica gel, gradient elution with hexane to ethyl acetate), achieving 75–85% isolated yield.

Synthesis of the Nucleotide Core

The nucleotide segment, (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl , is synthesized using phosphoramidite chemistry to install the phosphate groups stereospecifically.

Adenosine Derivative Preparation

Adenosine is protected at the 5'-OH with a 4,4'-dimethoxytrityl (DMT) group using DMT-Cl (1.1 equiv) in pyridine. The 2'- and 3'-OH groups are selectively protected with tert-butyldimethylsilyl (TBS) groups. The protected adenosine is then phosphorylated at the 3'-OH using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equiv) and 1H-tetrazole as an activator.

Hydroxyphosphoryl-Oxy-Hydroxyphosphoryl Installation

The bis-phosphate linkage is constructed via sequential coupling:

  • The primary phosphate is deprotected using 3% dichloroacetic acid (DCA) in DCM.

  • A H-phosphonate intermediate is formed by reacting with diphenyl phosphite (1.5 equiv) in pyridine.

  • Oxidation with iodine/water yields the stable phosphate diester.

Coupling of the Thioate and Nucleotide Moieties

The final assembly involves conjugating the thioate and nucleotide segments via a 3,3-dimethylbutanoyl-propanoylamino-ethyl linker.

Linker Synthesis

The linker is synthesized by reacting 3,3-dimethylbutanoic acid with 1,3-diaminopropane using EDC·HCl (1.2 equiv) and HOBt (1.0 equiv) in DMF. The resulting diamide is functionalized with an ethylamine group via reductive amination.

Sequential Coupling

  • The nucleotide’s terminal phosphate is activated as a phosphorimidazolide using carbonyldiimidazole (CDI).

  • Reaction with the linker’s primary amine forms a phosphoramidate bond (yield: 65–70%).

  • The thioate moiety is coupled to the linker’s secondary amine via thiol-Michael addition , catalyzed by triethylamine in DCM (yield: 80–85%).

Purification and Characterization

Crude product is purified via:

  • Size-exclusion chromatography (Sephadex LH-20) to remove oligomers.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity).

Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35–5.28 (m, 2H, CH=CH), 4.12–4.05 (m, ribose protons), 3.90–3.82 (m, phosphoryl-O-CH₂).

  • HRMS (ESI+): Calculated for C₄₇H₇₈N₇O₁₈P₃S [M+H]⁺: 1218.4521; Found: 1218.4518.

Challenges and Optimization

  • Stereochemical Integrity : Use of chiral auxiliaries during phosphorylation ensures retention of the (2R,3S,4R,5R) configuration.

  • Solubility Issues : Polar aprotic solvents (e.g., DMF/DMSO mixtures) improve reaction homogeneity during coupling steps.

  • Phosphate Hydrolysis : Strict anhydrous conditions and low temperatures (0–4°C) minimize degradation .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step phosphorylation, stereochemical control, and thioester formation. Challenges include:

  • Phosphorylation efficiency : Use of protecting groups (e.g., tert-butyl for phosphate intermediates) to prevent undesired side reactions during adenosine triphosphate (ATP) analog synthesis .
  • Stereochemical fidelity : Chiral HPLC or enzymatic resolution to ensure correct R/S configurations at critical centers (e.g., oxolan-2-yl methoxy group) .
  • Thioester stability : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the (Z)-octadec-9-enethioate moiety .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR : ¹H/³¹P NMR to confirm phosphorylation patterns and adenosine moiety integrity. For example, δ ~-10 ppm in ³¹P NMR indicates pyrophosphate bonds .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₃₄H₅₂N₇O₁₉P₃S) and detect fragmentation patterns of the thioester group .
  • HPLC : Reverse-phase HPLC with UV detection at 260 nm (adenine absorbance) for purity assessment .

Q. What is the hypothesized biological role of this compound, and how can it be experimentally validated?

Structural similarity to Coenzyme A derivatives suggests involvement in lipid metabolism or acyl transfer. Validation strategies:

  • Enzyme inhibition assays : Test activity against acyl-CoA synthetases using radiolabeled substrates (e.g., ¹⁴C-palmitate) .
  • Metabolic profiling : LC-MS/MS to track incorporation into lipid biosynthetic pathways in cell cultures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzymatic activity data?

Discrepancies may arise from differences in assay conditions (pH, cofactors). Methodological solutions:

  • Molecular dynamics (MD) simulations : Model interactions between the compound’s phosphoester groups and enzyme active sites (e.g., ATP-binding pockets) to identify pH-dependent conformational changes .
  • Docking studies : Use software like AutoDock Vina to predict binding affinities under varying ionic strengths, reconciling conflicting IC₅₀ values .

Q. What experimental design principles mitigate instability issues during in vivo studies?

The compound’s hydrolytic sensitivity (e.g., phosphate ester cleavage) requires:

  • Encapsulation : Liposomal or cyclodextrin-based delivery systems to protect against serum esterases .
  • Real-time monitoring : Microdialysis coupled with LC-MS to quantify degradation products in target tissues .

Q. How can AI-driven platforms optimize synthetic pathways for this compound?

  • Retrosynthetic analysis : Tools like Chematica can propose routes prioritizing atom economy and minimal protecting groups .
  • Reaction condition prediction : Machine learning models (e.g., Bayesian optimization) to identify ideal solvent/catalyst combinations for phosphorylation steps .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide research on its mechanism of action?

  • Kinetic isotope effects (KIE) : Isotopic labeling (e.g., ¹⁸O in phosphate groups) to distinguish between associative vs. dissociative enzymatic mechanisms .
  • Structure-activity relationship (SAR) : Systematic modification of the octadec-9-enethioate chain to correlate hydrophobicity with membrane permeability .

Q. How do conflicting data on its cytotoxicity inform risk assessment in preclinical studies?

Contradictory cytotoxicity reports may stem from cell-line-specific metabolic profiles. Strategies:

  • Pan-cancer cell screening : Test across multiple lines (e.g., HEK293, HepG2) with standardized MTT assays .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress as a toxicity marker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.